2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide typically involves the reaction of propylamine with chloroacetyl chloride, followed by the addition of propyl isocyanate. The reaction conditions often include:
Solvent: Anhydrous dichloromethane
Temperature: 0°C to room temperature
Catalyst: Triethylamine
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide can undergo several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in polar aprotic solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: Propylamine, propyl isocyanate, and acetic acid derivatives.
Scientific Research Applications
2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a model compound in drug development research.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include:
Enzyme inhibition: Blocking the catalytic activity of enzymes.
Receptor binding: Modulating receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide
- 2-chloro-N-methyl-N-[(methylcarbamoyl)methyl]acetamide
Uniqueness
2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide is unique due to its specific propyl groups, which can influence its reactivity and interaction with biological targets compared to its ethyl or methyl analogs.
Properties
CAS No. |
1178363-63-7 |
---|---|
Molecular Formula |
C10H19ClN2O2 |
Molecular Weight |
234.7 |
Purity |
95 |
Origin of Product |
United States |
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